Comparative Reactivity: Dual Functional Groups Enable Orthogonal Synthesis vs. Single-Function Analogs
Unlike simple sulfonyl chlorides (e.g., benzenesulfonyl chloride) which offer only one point of derivatization, or protected phenylacetic acids which require an additional deprotection step, [4-(Chlorosulfonyl)phenyl]acetic acid possesses two distinct reactive handles: a sulfonyl chloride and a carboxylic acid . This allows for sequential, orthogonal reactions in a single molecule without the need for intermediate protection/deprotection strategies .
| Evidence Dimension | Number of Orthogonal Reactive Functional Groups |
|---|---|
| Target Compound Data | 2 (sulfonyl chloride, carboxylic acid) |
| Comparator Or Baseline | 1 (sulfonyl chloride only) for benzenesulfonyl chloride; 1 (protected acid) for 4-(Chlorosulfonyl)phenyl acetate (CAS 79119-26-9) |
| Quantified Difference | Target compound provides 2 orthogonal reactive sites vs. 1 for the comparators, enabling more efficient and convergent synthetic sequences. |
| Conditions | Standard organic synthesis reaction conditions. |
Why This Matters
This bifunctionality enables a convergent synthesis approach, reducing the total number of steps and purification cycles required to build complex molecular architecture, a critical factor for both academic and industrial process chemists.
